molecular formula C10H21N B13031601 (R)-1-Cyclooctylethan-1-amine

(R)-1-Cyclooctylethan-1-amine

Katalognummer: B13031601
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: HTOLFJDWLXYKSF-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Cyclooctylethan-1-amine is an organic compound characterized by a cyclooctyl group attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclooctylethan-1-amine typically involves the following steps:

    Cyclooctylation: The initial step involves the formation of a cyclooctyl group through a cyclization reaction.

    Amination: The cyclooctyl group is then subjected to amination, where an amine group is introduced.

Common reagents used in these reactions include cyclooctene, ammonia, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of ®-1-Cyclooctylethan-1-amine may involve large-scale cyclization and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Cyclooctylethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles are employed in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

®-1-Cyclooctylethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-1-Cyclooctylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctylamine: Similar in structure but lacks the ethanamine moiety.

    1-Cyclooctylethanol: Contains a hydroxyl group instead of an amine group.

    Cyclooctanone: Features a ketone group in place of the amine.

Uniqueness

®-1-Cyclooctylethan-1-amine is unique due to its specific combination of a cyclooctyl group and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

(1R)-1-cyclooctylethanamine

InChI

InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1

InChI-Schlüssel

HTOLFJDWLXYKSF-SECBINFHSA-N

Isomerische SMILES

C[C@H](C1CCCCCCC1)N

Kanonische SMILES

CC(C1CCCCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.